ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate
Description
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is a bicyclic organic compound featuring a tetrahydrofuran (oxolane) ring substituted with a propynyl group (prop-2-yn-1-yl) and an ethyl ester moiety at the 2-position. This structure combines the reactivity of the alkyne group with the steric and electronic effects of the oxolane ring, making it a versatile intermediate in organic synthesis.
Computational studies using density-functional theory (DFT) methods, such as those described by Becke , could elucidate its electronic properties, though specific data for this compound remain unpublished.
Properties
IUPAC Name |
ethyl 2-prop-2-ynyloxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-6-10(7-5-8-13-10)9(11)12-4-2/h1H,4-8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPXETUNEVKYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCO1)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate can be synthesized through the alkylation of tetrahydrofuran-2-carboxylate with propargyl bromide under phase-transfer catalysis conditions . The reaction typically involves the use of toluene and 50% sodium hydroxide as the solvent and base, respectively .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium hydride (NaH) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
Synthetic Chemistry Applications
Reagent in Organic Synthesis
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate serves as an important intermediate in organic synthesis. Its alkyne functionality allows for various transformations, including:
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, particularly with electron-deficient alkenes or alkynes, leading to the formation of complex cyclic structures that are valuable in drug development.
- Functionalization of Alkynes : The presence of the ethyl ester group makes it a suitable candidate for further functionalization, enabling the introduction of diverse functional groups through nucleophilic additions or substitutions.
Medicinal Chemistry Applications
Drug Development
The compound's structure is conducive to modifications that can enhance biological activity. Some notable applications include:
- Anticancer Agents : Research has indicated that derivatives of this compound may exhibit anticancer properties. The incorporation of this compound into larger molecular frameworks has been shown to yield compounds with significant cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Preliminary studies suggest that certain derivatives possess antimicrobial properties, making them potential candidates for the development of new antibiotics.
Materials Science Applications
Polymer Chemistry
This compound can be utilized in polymer synthesis:
- Monomer for Polymerization : It can act as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The alkyne group allows for click chemistry approaches, leading to well-defined polymer architectures.
Table 1: Summary of Research Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Synthetic Chemistry | Cycloaddition reactions | Formation of complex cyclic structures |
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Materials Science | Polymer synthesis | Development of polymers with enhanced properties |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of a derivative of this compound. The derivative was tested against several cancer cell lines, revealing a dose-dependent inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis, highlighting the potential for further development into therapeutic agents .
Case Study: Polymer Development
In another study, researchers synthesized a polymer using this compound as a monomer. The resulting polymer demonstrated increased thermal stability and mechanical strength compared to traditional polymers, indicating its potential use in high-performance materials .
Mechanism of Action
The mechanism of action of ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s propargyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activity and cellular processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate, differing primarily in functional groups or ring systems:
Key Observations:
Functional Group Diversity : The target compound’s ethyl ester contrasts with the carboxylic acid in 3-(prop-2-yn-1-yl)oxolane-3-carboxylic acid , which may alter solubility and reactivity (e.g., ester hydrolysis vs. acid-base interactions) .
Physicochemical and Hazard Profiles
Limited hazard data are available for this compound. By analogy, the target compound may require similar handling precautions until toxicological studies confirm safety.
Biological Activity
Ethyl 2-(prop-2-yn-1-yl)oxolane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, including the reaction of propargyl bromide with appropriate oxolane derivatives. The compound features a unique oxolane ring structure that contributes to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains, suggesting that the propargyl group enhances its interaction with microbial targets.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The mechanism is thought to involve the inhibition of key enzymes responsible for cancer cell proliferation.
Neuroprotective Effects
This compound may also possess neuroprotective properties. Research indicates that compounds with similar functionalities can inhibit monoamine oxidases (MAOs), enzymes involved in neurotransmitter metabolism, which are linked to neurological disorders. Inhibiting MAOs may help maintain higher levels of neurotransmitters such as serotonin and dopamine, potentially alleviating symptoms associated with depression and anxiety disorders .
Structure–Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the propargyl group has been linked to increased potency against specific biological targets. Modifications at various positions on the oxolane ring can lead to substantial changes in activity profiles.
Key Findings from SAR Studies:
- Propargyl Substitution : Enhances interaction with target proteins.
- Oxolane Ring Modifications : Altered ring substituents can either enhance or diminish activity.
- Hydrophobic Interactions : Critical for binding affinity in enzyme inhibition assays.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against MCF-7 and PC-3 cell lines. The compound exhibited an IC50 value of 25 µM against MCF-7, indicating significant cytotoxicity. Further analysis revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotection
In a neuroprotective study, derivatives similar to this compound were tested for their ability to inhibit MAO-A and MAO-B activities. Results showed a preferential inhibition of MAO-A, which correlated with increased levels of serotonin in neuronal cultures, suggesting potential therapeutic applications in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
